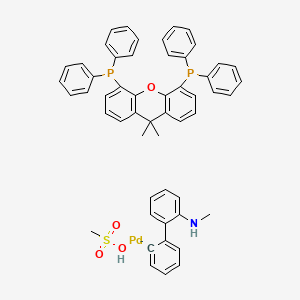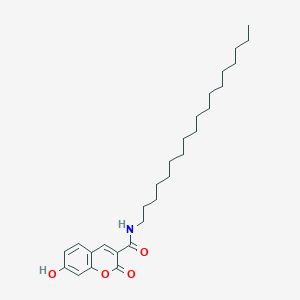
Nivalenol hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nivalenol hydrate is a mycotoxin belonging to the trichothecene group, primarily produced by Fusarium species. These fungi are prevalent in temperate regions and are known to contaminate cereal crops such as wheat, barley, and maize. This compound is known for its strong cytotoxicity and poses significant concerns for both human and animal health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nivalenol hydrate involves several steps, starting with the cyclization of farnesyl pyrophosphate to trichodiene, catalyzed by terpene cyclase trichodiene synthase (Tri5). This reaction is followed by multiple oxidation reactions catalyzed by cytochrome P450 monooxygenase (encoded by TRI4), leading to the formation of hydroxyl groups .
Industrial Production Methods
Industrial production of this compound typically involves the cultivation of Fusarium species under controlled conditions to maximize the yield of the mycotoxin. The harvested fungi are then processed to extract and purify this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Nivalenol hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into less toxic forms.
Substitution: Substitution reactions can modify the functional groups on the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include cytochrome P450 monooxygenase for oxidation and various reducing agents for reduction reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives and reduced forms of this compound, which may have different levels of toxicity and biological activity .
Scientific Research Applications
Nivalenol hydrate has a wide range of scientific research applications, including:
Mechanism of Action
Nivalenol hydrate exerts its effects primarily through the induction of DNA damage and apoptosis. It is more toxic than its often co-occurring mycotoxin partner, deoxynivalenol, and influences human leukocyte proliferation. The compound’s cytotoxicity is attributed to its ability to cause DNA damage and trigger apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
Nivalenol hydrate is similar to other trichothecene mycotoxins, including:
Deoxynivalenol: Another type B trichothecene with similar cytotoxic effects but generally considered less toxic than this compound.
HT2 Toxin: A derivative of T2 toxin with similar toxicological properties.
Uniqueness
This compound is unique due to its strong cytotoxicity and ability to induce apoptosis more effectively than other trichothecenes. Its distinct molecular structure, characterized by multiple hydroxyl groups, contributes to its potent biological activity .
Properties
Molecular Formula |
C15H22O8 |
|---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
(1S,2R,3S,7R,9R,10R,11S,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one;hydrate |
InChI |
InChI=1S/C15H20O7.H2O/c1-6-3-7-14(4-16,11(20)8(6)17)13(2)10(19)9(18)12(22-7)15(13)5-21-15;/h3,7,9-12,16,18-20H,4-5H2,1-2H3;1H2/t7-,9-,10-,11-,12-,13-,14-,15+;/m1./s1 |
InChI Key |
NDGPXJIOZIVCLI-NWWOVZTBSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)CO.O |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(C(C(C(C34CO4)O2)O)O)C)CO.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B12058483.png)

![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12058485.png)





![Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol](/img/structure/B12058522.png)


